4-(4-{[3-(trifluoromethyl)phenyl]amino}-1-phthalazinyl)phenol
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Description
The compound “4-(4-{[3-(trifluoromethyl)phenyl]amino}-1-phthalazinyl)phenol” belongs to a class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . Another process for preparing a similar compound involves reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Molecular Structure Analysis
The molecular formula of the compound is C21H14F3N3O . The average mass is 381.351 Da and the monoisotopic mass is 381.108887 Da .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its analgesic potential . The synthesized derivatives were estimated for their analgesic action by means of the Hot Plate Method .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(Trifluoromethyl)-phenol, have been reported. It has a molecular weight of 162.1092 and its molecular formula is C7H5F3O .Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, it’s worth noting that the synthesized derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action . They depressed peripheral and centrally mediated pain by opioid independent systems .
Future Directions
The future directions in the study of this compound could involve further investigation into its analgesic potential and other possible therapeutic applications. The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-4-3-5-15(12-14)25-20-18-7-2-1-6-17(18)19(26-27-20)13-8-10-16(28)11-9-13/h1-12,28H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSJJSMTXAWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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